- Effects of alkyl chain length on molecular interactions. II. Complex isomerism in the alkyl p-aminobenzoate-picric acid systems, Bulletin of the Chemical Society of Japan, 1987, 60(3), 1171-3

Cas no 94-12-2 (Propyl 4-Aminobenzoate)

Propyl 4-Aminobenzoate Propriedades químicas e físicas

Nomes e Identificadores

-

- Propyl 4-aminobenzoate

- Propyl p-Aminobenzoate

- 4-amino-benzoic acid propyl ester

- Keloform P

- n-Propyl 4-aminobenzoate

- n-propyl p-aminobenzoate

- Propaesin

- Propazyl

- Propesin

- Propesine

- Propylcain

- Raythesin

- Risocaine

- 4-Aminobenzoic Acid Propyl Ester

- 4-(Propoxycarbonyl)aniline

- 4-aminobenzoic acid n-propyl ester

- Benzoic acid, 4-amino-, propyl ester

- Benzoic acid, p-amino-, propyl ester

- Risocaine [USAN:INN]

- Risocainum [INN-Latin]

- P-AMINOBENZOIC ACID, PROPYL ESTER

- Risocaina [INN-Spanish]

- Propyl aminobenzoate

- Propyl-p-aminobenzoate

- Benzoic acid, p-amino-, propyl ester (7CI, 8CI)

- Propesin (6CI)

- NSC 23516

- 4-amino-benzoicacipropylester

- keloformp

- NSC-23516

- Oxabiotic, component of

- PS-6053

- Risocaine (USAN)

- SR-01000944537

- CHEMBL2107010

- CAS-94-12-2

- aniline, 4-propoxycarbonyl-

- UNII-5CQ88I59ZI

- Tox21_111984

- DTXCID1026299

- p-Aminobenzoic acid propyl ester

- NCGC00160681-03

- Benzoic acid,4-amino-,propyl ester

- AKOS000120842

- Tox21_111984_1

- STK260141

- MFCD00017111

- DTXSID3046299

- PARA-AMINOBENZOIC ACID PROPYL ESTER

- RISOCAINE [HSDB]

- DB-057472

- 71735-15-4

- InChI=1/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H

- SCHEMBL118038

- 1ST163568

- CS-0013782

- 94-12-2

- NSC23516

- WLN: ZR DVO3

- Oprea1_851203

- HSDB 2198

- n-Propyl-4-aminobenzoate

- Q7336329

- D88238

- SR-01000944537-1

- NCGC00160681-01

- Risocaina

- HY-B1755

- RISOCAINE [USAN]

- p-Aminobenzoesaurepropylester

- 5CQ88I59ZI

- Risocaine [WHO-DD]

- Propylcain; Raythesin

- Risocainum

- Propyl-p-amino benzoate

- D05735

- BRN 1211203

- RISOCAINE [INN]

- NS00040091

- AI3-02759

- EINECS 202-306-1

- AK-918/41018790

- A0274

- Propyl 4-Aminobenzoate

-

- MDL: MFCD00017111

- Inchi: 1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3

- Chave InChI: NBFQYHKHPBMJJV-UHFFFAOYSA-N

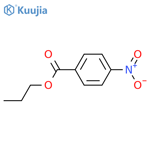

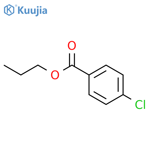

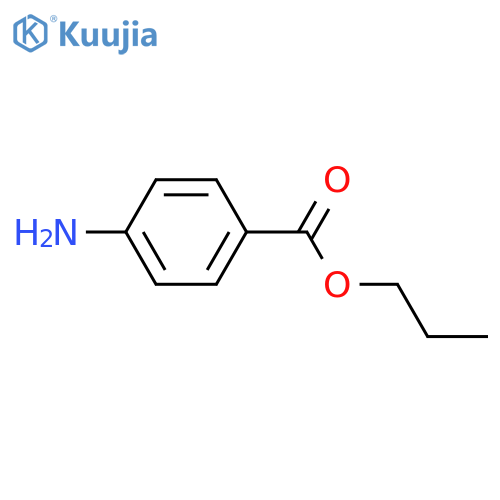

- SMILES: O=C(C1C=CC(N)=CC=1)OCCC

- BRN: 1211203

Propriedades Computadas

- Massa Exacta: 179.09500

- Massa monoisotópica: 179.094629

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 4

- Complexidade: 162

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 52.3

- Contagem de Tautomeros: 2

- XLogP3: 2.4

Propriedades Experimentais

- Densidade: 1.1248 (rough estimate)

- Ponto de Fusão: 72.0 to 76.0 deg-C

- Ponto de ebulição: 311.75°C (rough estimate)

- Ponto de Flash: 174.3°C

- Índice de Refracção: 1.4989 (estimate)

- PSA: 52.32000

- LogP: 2.41680

- Solubilidade: 397.9mg/L(25 ºC)

- pka: 2.40±0.10(Predicted)

Propyl 4-Aminobenzoate Informações de segurança

-

Símbolo:

- Pedir:warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38-36/38

- Instrução de Segurança: S26-S36

- RTECS:DG3090000

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

Propyl 4-Aminobenzoate Dados aduaneiros

- CÓDIGO SH:2922499990

- Dados aduaneiros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Propyl 4-Aminobenzoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09066-10g |

n-Propyl 4-aminobenzoate, 98% |

94-12-2 | 98% | 10g |

¥847.00 | 2023-03-13 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09066-50g |

n-Propyl 4-aminobenzoate, 98% |

94-12-2 | 98% | 50g |

¥3025.00 | 2023-03-13 | |

| FUJIFILM | 320-84333-100g |

Propyl p-Aminobenzoate |

94-12-2 | 100g |

JPY 22000 | 2023-09-15 | ||

| TRC | P834525-2.5g |

Propyl 4-Aminobenzoate |

94-12-2 | 2.5g |

$ 92.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P10710-25g |

Propyl 4-aminobenzoate |

94-12-2 | 98% | 25g |

¥523.0 | 2024-07-19 | |

| abcr | AB178679-50 g |

n-Propyl 4-aminobenzoate, 98%; . |

94-12-2 | 98% | 50 g |

€119.80 | 2023-07-20 | |

| Enamine | EN300-16172-10.0g |

propyl 4-aminobenzoate |

94-12-2 | 10.0g |

$339.0 | 2023-02-09 | ||

| TRC | P834525-250mg |

Propyl 4-Aminobenzoate |

94-12-2 | 250mg |

$ 58.00 | 2023-09-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160146-5g |

Propyl 4-Aminobenzoate |

94-12-2 | >98.0%(T) | 5g |

¥174.90 | 2023-09-01 | |

| Alichem | A019092887-500g |

Propyl 4-aminobenzoate |

94-12-2 | 95% | 500g |

$527.36 | 2023-08-31 |

Propyl 4-Aminobenzoate Método de produção

Método de produção 1

Método de produção 2

- Boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl p-aminobenzoates, Journal of Pharmaceutical Sciences, 1969, 58(11), 1422-3

Método de produção 3

Método de produção 4

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

- Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A, Chemical Biology & Drug Design, 2010, 76(1), 25-33

Método de produção 5

- Chain-growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N-octyl-benzamide), Journal of Polymer Science (Hoboken, 2020, 58(17), 2389-2406

Método de produção 6

1.2 Reagents: Sodium bicarbonate Solvents: Water

- Synthesis and evaluation of alkyl 4-(2-cyanoacetamido)benzoates for antioxidant and analgesic activities, Journal of Chemical and Pharmaceutical Research, 2017, 9(3), 341-345

Método de produção 7

- Steric effects in acid-catalyzed decomposition and base-catalyzed cyclization of 1-(2-alkoxycarbonylphenyl)-3-phenyltriazenes, Collection of Czechoslovak Chemical Communications, 1996, 61(5), 751-763

Método de produção 8

- A nano-reactor based on PtNi@metal-organic framework composites loaded with polyoxometalates for hydrogenation-esterification tandem reactions, Nanoscale, 2019, 11(7), 3292-3299

Método de produção 9

Método de produção 10

- Liquid-phase hydrogenation of p-nitrobenzoic acid esters on palladium catalysts, Neftekhimiya, 1998, 38(4), 277-281

Método de produção 11

Método de produção 12

- Zinc-Catalyzed Esterification of N-β-Hydroxyethylamides: Removal of Directing Groups under Mild Conditions, European Journal of Organic Chemistry, 2017, 2017(34), 5010-5014

Método de produção 13

- Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes, Organometallics, 2017, 36(2), 251-254

Propyl 4-Aminobenzoate Raw materials

- sunbrella

- Benzoic acid, 4-nitro-,propyl ester

- 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide

- 4-Nitrobenzoic acid

- propyl 4-chlorobenzoate

Propyl 4-Aminobenzoate Preparation Products

Propyl 4-Aminobenzoate Literatura Relacionada

-

Phil Liebing,Marcel Kühling,Claudia Swanson,Martin Feneberg,Liane Hilfert,Rüdiger Goldhahn,Tristram Chivers,Frank T. Edelmann Chem. Commun. 2019 55 14965

-

2. 1181. The structure of hunterburnine: X-ray analysis of hunterburnine β-methiodideJ. D. M. Asher,J. Monteath Robertson,G. A. Sim J. Chem. Soc. 1965 6355

-

3. 701. The crystal structure of dichlorobisthioureazincN. R. Kunchur,Mary R. Truter J. Chem. Soc. 1958 3478

-

Ashwani Tyagi,Nagmani,Sreeraj Puravankara Sustainable Energy Fuels 2022 6 550

-

Alizar Ulianas,Lee Yook Heng,Han-Yih Lau,Zamri Ishak,Tan Ling Ling Anal. Methods 2014 6 6369

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Ácidos benzóicos e derivados ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

94-12-2 (Propyl 4-Aminobenzoate) Produtos relacionados

- 13110-37-7(Pentyl 4-aminobenzoate)

- 1949-51-5(Ethyl 3,5-Diaminobenzoate)

- 40800-65-5(Ethyl 4-amino-3-methylbenzoate)

- 18144-43-9(Isopropyl 4-aminobenzoate)

- 94-25-7(Butamben)

- 37466-90-3(Ethyl 3,4-diaminobenzoate)

- 152699-63-3(Dibenzyl 5-aminoisophthalate)

- 619-45-4(Methyl 4-aminobenzoate)

- 582-33-2(Ethyl 3-aminobenzoate)

- 1938195-14-2(2-(4-methylphenyl)-N-(3R)-piperidin-3-ylacetamide)